molecular formula C10H17ClF3NO2 B2596799 Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride CAS No. 2460749-91-9

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride

Cat. No. B2596799
CAS RN: 2460749-91-9
M. Wt: 275.7
InChI Key: CUQPOUIEQRPPRJ-UHFFFAOYSA-N
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Description

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride, also known as TFP, is a compound used in scientific research. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). TFP has been found to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Scientific Research Applications

Synthesis and Copolymerization

Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride and its derivatives play a significant role in the synthesis of novel copolymers. For instance, trisubstituted ethylenes with styrene, including methyl 2-cyano-3-dihalophenyl-2-propenoates, have been prepared and copolymerized, leading to copolymers characterized by high glass transition temperatures indicating decreased chain mobility due to the dipolar character of the trisubstituted ethylene monomer unit. This research highlights the potential of these compounds in creating materials with specific thermal and physical properties (Kharas et al., 2000).

Crystal Structure and Molecular Interactions

The study of crystal structures of this compound derivatives provides insights into their molecular interactions. For instance, the examination of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors revealed specific dihedral angles and distances between atoms, contributing to our understanding of the molecular arrangement and potential reactivity of these compounds (Li et al., 2005).

Luminescence and Co-Crystal Formation

Research into the synthesis and structural characterization of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones has explored the luminescent properties of these compounds. This work indicates potential applications in crystal engineering to create crystals with unique luminescent properties, demonstrating the versatility of this compound in the field of material science (Li et al., 2015).

Organic Synthesis and Chemical Reactivity

The compound and its derivatives are utilized in organic synthesis, demonstrating diverse chemical reactivity. For example, their involvement in the synthesis of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations showcases a switch in diastereoselectivity based on the catalyst used, providing valuable insights for synthetic chemistry applications (Williams et al., 2002).

properties

IUPAC Name

methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2.ClH/c1-16-9(15)5-3-7-2-4-8(14-6-7)10(11,12)13;/h7-8,14H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQPOUIEQRPPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCC(NC1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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